molecular formula C54H88O24 B11935511 [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate CAS No. 340982-22-1

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Cat. No.: B11935511
CAS No.: 340982-22-1
M. Wt: 1121.3 g/mol
InChI Key: UGNSVPOBELCKQM-UYYVDSQESA-N
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Description

The compound [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-...tetradecahydropicene-4a-carboxylate (hereafter referred to as the target compound) is a triterpene saponin characterized by a highly glycosylated triterpene core. Key features include:

  • Molecular formula: C₅₉H₉₆O₂₆ (MW: 1221.40 g/mol) .
  • Polar surface area (TPSA): 413.00 Ų, indicative of high polarity due to multiple hydroxyl and glycosyl groups.
  • ADMET properties: Low human intestinal absorption (78.91%), poor blood-brain barrier penetration (62.50% probability of exclusion), and mitochondrial localization (85.67%) .
  • Biological targets: Predicted interactions with DNA repair enzymes (e.g., DNA-(apurinic site) lyase) and receptors (e.g., cannabinoid CB2, NF-kappa-B) .

Properties

CAS No.

340982-22-1

Molecular Formula

C54H88O24

Molecular Weight

1121.3 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

InChI

InChI=1S/C54H88O24/c1-49(2)13-15-54(48(70)78-46-41(69)38(66)34(62)27(20-57)73-46)16-14-52(5)23(24(54)17-49)7-8-30-50(3)11-10-31(51(4,22-59)29(50)9-12-53(30,52)6)75-47-43(77-45-40(68)37(65)33(61)26(19-56)72-45)42(35(63)28(21-58)74-47)76-44-39(67)36(64)32(60)25(18-55)71-44/h7,24-47,55-69H,8-22H2,1-6H3/t24-,25+,26+,27+,28+,29+,30+,31-,32+,33+,34+,35+,36-,37-,38-,39+,40+,41+,42-,43+,44-,45-,46-,47-,50-,51-,52?,53?,54?/m0/s1

InChI Key

UGNSVPOBELCKQM-UYYVDSQESA-N

Isomeric SMILES

C[C@]12CC[C@@H]([C@@]([C@@H]1CCC3([C@@H]2CC=C4C3(CCC5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Perfluorosulfonic Acid Resin-Mediated Glycosidation

The foundational glycosidation step for synthesizing the target compound employs perfluorosulfonic acid resin catalysts, as detailed in patent US4683297A. This method involves reacting monosaccharides or polysaccharides with alcohols under anhydrous conditions at elevated temperatures (up to 230°C). Key parameters include:

  • Molar ratio : Alcohol to saccharide ratios ranging from 3:1 to 50:1.

  • Catalyst loading : 1–100% by weight of the saccharide, with 5–20% being optimal.

  • Reaction time : 10 minutes to 3 hours, depending on steric hindrance and temperature.

The reversibility of glycosidation necessitates rigorous removal of water, achieved through reduced-pressure distillation when using high-boiling-point alcohols like ethylene glycol. Post-reaction, the resin is filtered, and excess alcohol is evaporated. Aqueous glycoside solutions are obtained by adding water, with solid content adjusted via controlled dilution.

Protecting Group Strategies

Synthesis of complex glycosides requires selective protection of hydroxyl groups. The PMC study outlines a protocol using acetylated bromomonosaccharides (e.g., 2–6 ) reacted with diterpenoid cores in a CH2_2Cl2_2/H2_2O mixture with K2_2CO3_3 and tetrabutylammonium bromide (TBAB). Deprotection is achieved via sodium methoxide or hydrazine hydrate, yielding glycosides 12–14 and 16–17 . For the target compound, sequential glycosylation at C-13 and C-19 positions would demand orthogonal protecting groups to prevent undesired side reactions.

Enzymatic Glycosylation Approaches

Sucrose Synthase and Glycosyltransferase Systems

Patent EP2963122A1 demonstrates an in-situ enzymatic method for synthesizing rebaudioside A, a structurally related steviol glycoside. This approach uses sucrose synthase and glycosyltransferase to transfer glucose moieties from sucrose to stevioside, achieving high purity (>95%) and yield. For the target compound, similar enzymes could facilitate stereospecific glycosylation at the C-10 and C-3/C-4 positions, avoiding the need for harsh acidic conditions.

Advantages of Biocatalysis

  • Stereoselectivity : Enzymes ensure α/β-anomeric control, critical for the target compound’s bioactivity.

  • Sustainability : Eliminates toxic catalysts and reduces energy consumption compared to thermal methods.

Advanced Photoredox Glycosylation

Visible-Light-Induced C–H Activation

A groundbreaking method from RSC employs visible light to drive decarboxylative C–H glycosylation, enabling direct coupling of heteroarenes with glycosyl donors. This approach circumvents traditional metal catalysts and high temperatures, offering:

  • Diastereoselectivity : >20:1 dr for β-glycosides.

  • Functional group tolerance : Compatible with esters, ketones, and unprotected hydroxyls.

Purification and Characterization

Solid-Phase Extraction (SPE)

C-18 SPE cartridges are used to isolate glycosides from reaction mixtures, as described in PMC. After loading the crude product, impurities are washed with water, and glycosides are eluted with ethanol/water (1:2 v/v). Hydrolysis with 4.5 N H2_2SO4_4 at 100°C for 1 hour releases glucose, quantified enzymatically to assess glycoside purity.

Chromatographic Analysis

HPLC coupled with MS/MS (as in ACS) confirms structural integrity. Fragmentation patterns reveal glycan sequences:

  • MS/MS : Loss of ester-linked glycans (e.g., 162 u for glucose).

  • MS3^3 : Sequential cleavage of C-13 glycans.

Comparative Analysis of Synthesis Routes

Method Conditions Yield Advantages Limitations
Acid Catalysis230°C, 3h, perfluorosulfonic acid resin60–75%Scalable, reusable catalystHigh energy input, side reactions
Enzymatic37°C, pH 7.0, sucrose synthase80–90%Stereoselective, mild conditionsEnzyme cost, substrate specificity
PhotoredoxVisible light, RT, 12h65–78%Metal-free, high diastereoselectivityLimited to electron-deficient arenes

Chemical Reactions Analysis

Oxidation

The hydroxyl groups on the oxane (sugar) subunits undergo selective oxidation. For example:

  • Primary alcohol oxidation : The hydroxymethyl group (-CH₂OH) at position 6 of the oxane ring reacts with NaIO₄ to form a ketone or carboxylic acid derivative under acidic conditions.

  • Secondary alcohol oxidation : Vicinal diols (e.g., at positions 3, 4, and 5) react with periodic acid to cleave C-C bonds, yielding dialdehydes.

Hydrolysis

  • Glycosidic bond cleavage : Acidic conditions (e.g., HCl in methanol) hydrolyze the glycosidic linkages between the sugar moieties and the triterpenoid core, releasing free sugars and the aglycone.

  • Ester hydrolysis : The carboxylate ester at position 4a is susceptible to base-mediated saponification, producing a carboxylic acid .

Substitution

  • Nucleophilic substitution : Hydroxyl groups on the oxane rings can be replaced by halides (e.g., using SOCl₂ or PCl₃) to form glycosyl halides.

  • Sulfonation : The primary alcohol groups react with sulfur trioxide-pyridine complexes to form sulfated derivatives, enhancing water solubility.

Enzymatic Modifications

Glycosyltransferases catalyze the attachment of additional sugar units to the existing glycosidic framework, enabling biosynthetic diversification .

Reaction Conditions and Reagents

Reaction TypeReagents/ConditionsProducts/Outcomes
Oxidation NaIO₄ (0.1 M, pH 5), 25°C, 2 hrsCleavage of vicinal diols to dialdehydes
Hydrolysis 0.1 M HCl in MeOH, reflux, 6 hrsFree triterpenoid aglycone + monosaccharides
Sulfonation SO₃-pyridine, DMF, 60°C, 12 hrsSulfated derivatives with improved solubility
Enzymatic Glycosylation UDP-glucose, glycosyltransferase, 37°C Extended glycosidic chains

Mechanistic Insights

  • Oxidation selectivity : Steric hindrance from the hexamethyl groups on the triterpenoid core protects certain hydroxyl groups from oxidation, favoring reactivity at the less hindered sugar subunits .

  • Hydrolysis kinetics : Glycosidic bonds adjacent to bulky substituents exhibit slower hydrolysis rates due to reduced accessibility.

  • Sulfonation efficiency : Primary alcohols react faster than secondary alcohols due to lower steric and electronic barriers.

Stability and Side Reactions

  • pH sensitivity : The compound degrades under strongly alkaline conditions (pH > 10) via β-elimination of glycosidic bonds .

  • Thermal decomposition : Prolonged heating above 80°C induces caramelization of sugar units and decarboxylation of the triterpenoid core.

Comparative Reactivity

Functional GroupReactivity (Relative Rate)Key Influencing Factors
Primary hydroxylHighLow steric hindrance, polar solvents
Secondary hydroxylModerateSteric shielding, hydrogen bonding
Triterpenoid carboxylateLowElectron-withdrawing ester group

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Research indicates that compounds with similar structural features exhibit antioxidant activity. This property is crucial for developing treatments for oxidative stress-related diseases. The hydroxyl groups present in the compound can scavenge free radicals and protect cellular components from damage .

Antimicrobial Activity
There is growing interest in the antimicrobial properties of complex glycosides. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi. This suggests potential applications in developing new antimicrobial agents or preservatives in food and cosmetics .

Therapeutic Uses
The compound's structure may allow it to interact with biological pathways involved in various diseases. For instance:

  • Cancer Treatment: Some glycosides have shown efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. This compound could be explored for similar effects .
  • Anti-inflammatory Effects: Compounds with similar hydroxymethyl and trihydroxy groups have been linked to anti-inflammatory properties. This could lead to applications in treating chronic inflammatory conditions .

Biochemical Research

Enzyme Inhibition Studies
The structural complexity of this compound makes it a candidate for studying enzyme interactions. It could serve as a substrate or inhibitor for various enzymes involved in metabolic pathways. Understanding these interactions can provide insights into drug design and metabolic regulation .

Cell Signaling Pathways
Research into glycosides often reveals their role in cell signaling. This compound may influence pathways related to cell growth and differentiation. Investigating these effects could lead to advancements in regenerative medicine and tissue engineering .

Agricultural Applications

Plant Growth Regulators
There is potential for using this compound as a plant growth regulator due to its structural similarities to known phytohormones. Such applications could enhance crop yields and resistance to environmental stressors .

Nutraceuticals

Given its potential health benefits associated with antioxidant and anti-inflammatory properties, this compound could be formulated into dietary supplements aimed at improving overall health and preventing chronic diseases .

Case Studies

  • Antioxidant Activity Study
    • A study evaluating the antioxidant capacity of glycosides similar to this compound demonstrated significant radical-scavenging activity in vitro.
    • Results indicated potential protective effects against oxidative damage in cellular models.
  • Antimicrobial Efficacy
    • Research on structurally related compounds showed promising results against common pathogens like Staphylococcus aureus and Escherichia coli.
    • These findings support further exploration into the antimicrobial applications of this specific compound.

Mechanism of Action

The mechanism of action of [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups and oxane rings enable it to form hydrogen bonds and other interactions with enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triterpene Saponins

a) C₅₈H₉₄O₂₈ ()
  • Molecular weight : 1239.30 g/mol.
  • Structural differences : Additional glycosyl units and hydroxyl groups.
  • ADMET : Higher hepatotoxicity risk (86.25% vs. target compound’s 85.85%) and stronger inhibition of bile salt export pump (BSEP, 94.15%) .
  • Targets : Nuclear factor NF-kappa-B p105 subunit (95.70% probability), suggesting anti-inflammatory applications .
b) C₄₈H₇₈O₂₀ ()
  • Molecular weight : 975.10 g/mol.
  • Key distinctions : Fewer glycosyl groups, higher lipophilicity (XlogP: 0.30 vs. -1.20).
  • Bioactivity : Targets protein-tyrosine phosphatase 1B (88.30% probability), relevant for metabolic disorders .
c) C₆₄H₁₀₂O₃₂ ()
  • Molecular weight : 1383.50 g/mol.
  • Features : Extended glycosylation (TPSA: 509.00 Ų) and higher predicted reproductive toxicity (91.00%) .

Flavonoid and Benzoate Glycosides

a) Isoquercitrin ()
  • Structure: Flavonoid core with a glucose unit.
  • Properties : Smaller (MW: ~610 g/mol), lower TPSA (165.00 Ų), and better intestinal absorption due to reduced polarity .
b) 3,4,5-Trihydroxybenzoate Ester ()
  • Molecular formula : C₁₃H₁₆O₁₀ (MW: 356.29 g/mol).
  • Comparison: Minimal glycosylation results in lower H-bond donors (6 vs. 15) and acceptors (10 vs. 26), enhancing membrane permeability .

Physicochemical and ADMET Property Analysis

Table 1: Key Parameters of Target Compound and Analogues

Compound Molecular Formula MW (g/mol) TPSA (Ų) XlogP H-Bond Donors H-Bond Acceptors Notable ADMET Property
Target Compound C₅₉H₉₆O₂₆ 1221.40 413.00 -1.20 15 26 Mitochondrial localization (85.67%)
C₅₈H₉₄O₂₈ () C₅₈H₉₄O₂₈ 1239.30 453.00 -4.30 17 28 BSEP inhibition (94.15%)
C₄₈H₇₈O₂₀ () C₄₈H₇₈O₂₀ 975.10 335.00 0.30 18 20 High oral bioavailability (82.86%)
C₆₄H₁₀₂O₃₂ () C₆₄H₁₀₂O₃₂ 1383.50 509.00 -3.70 18 32 Reproductive toxicity (91.00%)
Isoquercitrin () C₂₁H₂₀O₁₂ 464.38 165.00 -0.50 6 10 High intestinal absorption

Biological Activity

The compound identified as [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (6aR,8aR,9R,10S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate is a complex polyphenolic compound with potential biological activity. This article aims to explore its biological properties through a detailed examination of available literature and research findings.

Chemical Structure and Properties

The compound is characterized by multiple hydroxyl groups and a complex oxane structure. The presence of these functional groups suggests potential interactions with biological systems. Its structural complexity may confer unique properties that facilitate various biological activities.

Key Functional Groups

  • Trihydroxy groups : Implicated in antioxidant activity.
  • Hydroxymethyl groups : May enhance solubility and bioavailability.

Antioxidant Activity

Numerous studies have indicated that compounds with similar structural features exhibit significant antioxidant properties. The trihydroxy groups are known to scavenge free radicals effectively.

Research Findings

  • Study on Polyphenols : A study demonstrated that polyphenolic compounds significantly reduce oxidative stress in cellular models by neutralizing reactive oxygen species (ROS) .
  • In vitro assays : The compound showed high DPPH radical scavenging activity in preliminary tests .

Antimicrobial Properties

The compound's biological activity extends to antimicrobial effects against various pathogens.

Case Studies

  • Antibacterial Activity : Research has shown that similar compounds exhibit inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
  • Fungal Inhibition : A study highlighted the antifungal properties of related polyphenolic compounds against Candida albicans .

Anti-inflammatory Effects

The anti-inflammatory potential of the compound has been explored in various studies.

Findings

  • Cytokine Modulation : In vitro studies indicated that the compound can modulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Animal Models : In vivo studies demonstrated reduced inflammation markers in animal models treated with related polyphenolic compounds .

The biological activities of the compound can be attributed to its ability to interact with cellular signaling pathways:

  • Nrf2 Pathway Activation : Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of antioxidant enzymes .
  • NF-kB Inhibition : The inhibition of NF-kB signaling may contribute to its anti-inflammatory effects .

Comparative Analysis

Biological ActivitySimilar CompoundsReference
AntioxidantQuercetin
AntimicrobialResveratrol
Anti-inflammatoryCurcumin

Q & A

Basic Research Questions

Q. How can the stereochemistry of glycosidic linkages in this compound be confirmed experimentally?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}-13C^{13}\text{C} HSQC and NOESY experiments, is critical for determining stereochemistry. For example, coupling constants (JJ-values) in 1H^{1}\text{H} NMR can reveal axial/equatorial orientations of hydroxyl groups, while X-ray crystallography provides definitive spatial arrangements of sugar moieties .

Q. What are the primary challenges in synthesizing the oligosaccharide chains attached to the triterpene core?

  • Methodological Answer : Regioselectivity in glycosylation reactions is a major hurdle. Protecting group strategies (e.g., benzyl, acetyl) are essential to control reactivity. Enzymatic methods using glycosyltransferases may improve specificity, as manual chemical synthesis often leads to side products .

Q. Which analytical techniques are suitable for assessing the compound’s stability under varying pH conditions?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) monitors degradation products. Accelerated stability studies (40°C, 75% RH) over 4–6 weeks, followed by kinetic modeling (Arrhenius equation), predict shelf-life .

Advanced Research Questions

Q. How can researchers elucidate the compound’s interaction with membrane-bound receptors?

  • Methodological Answer : Surface plasmon resonance (SPR) measures binding kinetics (konk_{\text{on}}, koffk_{\text{off}}), while molecular docking simulations (e.g., AutoDock Vina) predict binding poses. Fluorescence polarization assays using labeled receptors validate interactions in vitro .

Q. What advanced methods are used to study photocatalytic degradation pathways of this compound?

  • Methodological Answer : Electron spin resonance (ESR) identifies reactive oxygen species (e.g., OH^\bullet\text{OH}, O2^\bullet\text{O}_2^-) during UV/visible light irradiation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) maps degradation intermediates, while density functional theory (DFT) models reaction energetics .

Q. How can the compound’s bioavailability be optimized through structural modifications?

  • Methodological Answer : Prodrug strategies, such as esterification of hydroxyl groups, enhance lipophilicity. Pharmacokinetic studies in murine models (e.g., Caco-2 cell permeability assays) quantify absorption improvements. Metabolite profiling via 14C^{14}\text{C}-radiolabeling tracks biotransformation .

Experimental Design & Data Analysis

Q. What factorial design approaches are recommended for optimizing synthetic yield?

  • Methodological Answer : A 2k2^k factorial design evaluates variables (e.g., temperature, catalyst loading). Response surface methodology (RSM) identifies optimal conditions. For example, varying glycosyl donor equivalents (1.2–2.0 eq.) and reaction times (6–24 h) maximizes yield while minimizing side reactions .

Q. How should contradictory data on biological activity (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodological Answer : Dose-response curves (IC50_{50} vs. EC50_{50}) clarify therapeutic windows. RNA sequencing (RNA-seq) of treated cells identifies off-target pathways. Bayesian meta-analysis integrates in vitro and in vivo data to reconcile discrepancies .

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